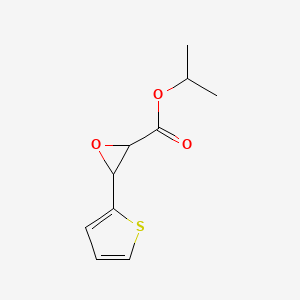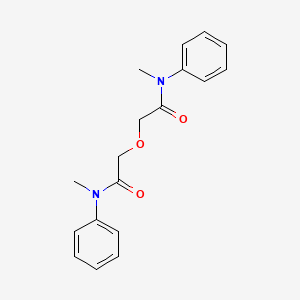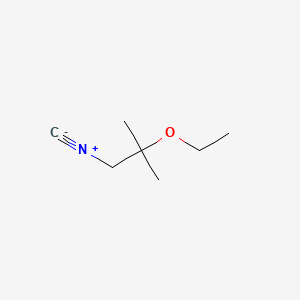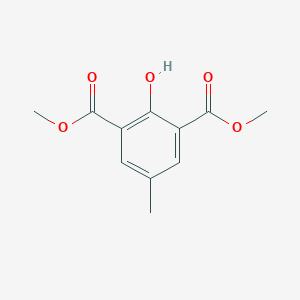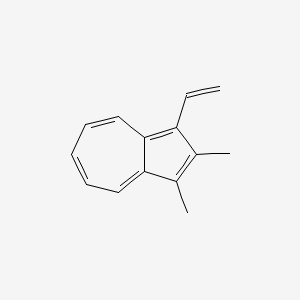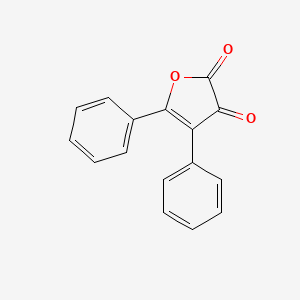
4,5-Diphenylfuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenylfuran-2,3-dione is a chemical compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the furan ring at positions 4 and 5, and two carbonyl groups at positions 2 and 3. It is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Diphenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with azirine. This reaction requires higher temperatures to generate benzoylphenylketene from the furanedione . Another method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
4,5-Diphenylfuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenylfuran-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .
Comparación Con Compuestos Similares
4,5-Diphenylfuran-2,3-dione can be compared with other similar compounds, such as:
Dihydronaphthofurans: These compounds have a similar furan ring structure but are fused with an arene ring, giving them different chemical and biological properties.
Paal-Knorr Furans: These are synthesized through the Paal-Knorr reaction and have varying substituents on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
146463-39-0 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4,5-diphenylfuran-2,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
QXSVEMMTKASTIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
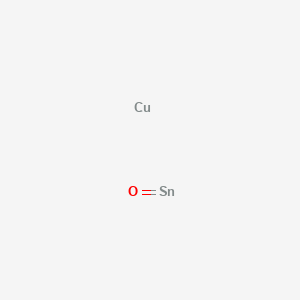
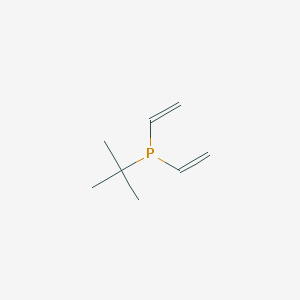
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
